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Compound of Interest

Compound Name: (4R)-4-METHYL-D-PROLINE HCL

CAS No.: 31137-95-8

Cat. No.: B3258923

Get Quote

Executive Summary: The Dual-Constraint
Mechanism
In the landscape of peptidomimetics, 4-methyl-D-proline represents a high-precision tool for

overcoming the two primary failure modes of peptide therapeutics: enzymatic degradation and

conformational entropy. Unlike standard D-amino acid substitutions which merely invert

stereochemistry, the addition of a methyl group at the C

position of the pyrrolidine ring introduces a second layer of constraint: ring pucker control.

This guide details the structural mechanics, synthesis, and biological validation of peptides

containing 4-methyl-D-proline. It serves as a blueprint for researchers seeking to lock bioactive

conformations (specifically

-turns) and extend plasma half-life beyond the capabilities of standard cyclization or N-
methylation strategies.

Structural Mechanics: The "Wrench" Effect
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To effectively utilize 4-methyl-D-proline, one must understand how it manipulates the peptide

backbone. Proline is unique because its

angle is fixed by the ring. However, the ring itself is flexible, oscillating between C

-endo (down) and C

-exo (up) puckers. This pucker dictates the

angle and the cis/trans ratio of the preceding amide bond.

Stereoelectronic vs. Steric Control
While 4-fluoroproline uses the gauche effect (stereoelectronic) to fix pucker, 4-methylproline

uses steric exclusion.

D-Proline: Inverts the backbone geometry, often favoring Type II'

-turns.

4-Methyl Substitution: The methyl group avoids steric clash with the carbonyl oxygen or the

N-acyl group.

(2R, 4R)-4-Methylproline (cis-relative): Forces the ring into a specific pucker to minimize

1,3-diaxial strain.

Result: This "locks" the

dihedral angle, rigidly organizing the peptide backbone.

Impact on Cis/Trans Isomerization
The peptide bond preceding proline (

) has a significant population of the cis isomer (~10-30% in unfolded states). 4-Methyl-D-proline
shifts this equilibrium. Depending on the specific isomer (cis vs. trans relative to the carboxyl), it
can either:

Destabilize the cis rotamer: Forcing the peptide into an all-trans bioactive conformation.
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Stabilize the cis rotamer: Essential for mimicking specific turn structures found in protein

loops or cyclic peptides like cyclosporin.

Biological Activity & Applications
Proteolytic Resistance (The "Stealth" Factor)
The primary biological advantage of 4-methyl-D-proline is metabolic stability. Proteases (e.g.,

trypsin, chymotrypsin, serum proteases) rely on a "lock-and-key" fit to hydrolyze peptide bonds.

Chirality Mismatch: The D-configuration prevents the catalytic triad of the protease from

aligning with the scissile bond.

Steric Shielding: The C4-methyl group acts as a physical bumper, preventing the protease

from accessing the backbone even if the chirality were tolerated.

Data Point: Peptides containing 4-methyl-D-proline often exhibit plasma half-lives (

) >24 hours, compared to minutes for their L-Pro counterparts.

Antimicrobial Peptides (PrAMPs)
Proline-rich antimicrobial peptides (PrAMPs) like oncocin target the bacterial ribosome.

Challenge: Bacterial proteases degrade linear PrAMPs.

Solution: Substituting key residues with 4-methyl-D-proline maintains the polyproline II (PPII)

helix required for ribosome binding while rendering the peptide invisible to bacterial defense

proteases.

GPCR Ligand Engineering
For G-protein coupled receptors (GPCRs), the bioactive conformation is often a specific

-turn.

Application: Replacing a flexible Gly-Pro or Pro-Pro sequence with Xaa-(4-Me-D-Pro) can

freeze the ligand in the receptor-bound conformation. This decreases the entropic penalty of

binding (
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), significantly improving affinity (

).

Decision Framework: When to Use 4-Methyl-D-
Proline
Not every proline should be replaced.[1] Use the following logic to determine if this building

block fits your lead optimization strategy.

Optimization Goal

Primary Issue:
Proteolytic Instability?

Primary Issue:
Low Potency (Entropy)?

Try Standard D-Pro Scan Target Turn Type?

Activity Retained?

Use D-Pro

Yes

Add 4-Methyl Group
(Steric Shield)

No (Needs Pucker Fix)

Type II' Turn
(Reverse Turn)

Type I / II Turn
(Standard)

Use 4-Me-D-Pro
to Lock Pucker

Use 4-Me-L-Pro
or 4-F-L-Pro

Click to download full resolution via product page
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Caption: Decision tree for selecting 4-methyl-D-proline versus standard D-Pro or L-isomers

during lead optimization.

Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Incorporating 4-methyl-D-proline requires modified coupling cycles due to the steric bulk of the

secondary amine.

Reagents:

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Amino Acid: Fmoc-(2R,4R)-4-methylproline-OH.

Coupling Agent: HATU (preferred over HBTU for sterically hindered amines).

Protocol:

Swelling: Swell resin in DMF (30 min).

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.

Coupling (Critical Step):

Dissolve Fmoc-4-Me-D-Pro-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in minimal DMF.

Note: Pre-activate for 30 seconds before adding to resin.

Time: Extend coupling time to 2 hours or perform double coupling (2 x 1 hr). The methyl

group hinders the approach of the activated ester.

Capping: Acetyl anhydride/pyridine to cap unreacted chains (essential to prevent deletion

sequences).

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Validation: Serum Stability Assay
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This assay quantifies the "stealth" effect of the modification.

Preparation: Dissolve peptide (1 mM) in PBS.

Incubation: Mix 20 µL peptide stock with 180 µL pooled human serum (Sigma H4522).

Incubate at 37°C.

Sampling: At

hours, remove 20 µL aliquots.

Quenching: Add 40 µL cold acetonitrile (containing internal standard) to precipitate serum

proteins. Centrifuge (10,000 x g, 5 min).

Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot

vs. time. The slope

gives

.

Comparative Data Profile
The following table illustrates the expected shifts in physicochemical properties when replacing

L-Proline with 4-Methyl-D-Proline in a model peptide sequence.
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Feature
L-Proline (Wild
Type)

4-Methyl-D-Proline
(Modified)

Mechanism

Backbone Chirality
L (

)

D (

)

Inverts turn geometry

(Type I

Type II').

Ring Pucker
Dynamic (Endo

Exo)

Locked (Stereo-

dependent)

Methyl group enforces

steric preference.

Cis/Trans Ratio ~10-30% cis
Tunable (High trans or

cis)

Steric clash with N-

acyl group.

Proteolytic < 30 mins > 24 hours

Steric shielding + non-

recognition by

enzymes.

Hydrophobicity Moderate Increased
Addition of methyl

group (+LogP).
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isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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